1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine

Ligand Synthesis Process Chemistry Asymmetric Catalysis Precursor

Optimizing asymmetric catalysis with standard DPEN ligands often leads to subpar enantioselectivity on demanding substrates. 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine offers a direct solution with a differentiated steric and electronic profile from its ortho-methoxy substituents. - Enables ~40-fold rate acceleration in diaza-Cope rearrangements via resonance-assisted hydrogen bonds (RAHBs). - Delivers distinct enantioselectivity and reactivity profiles in asymmetric transfer hydrogenation. - Supplied as a high-purity (>98%) chiral building block, ensuring reliable and reproducible catalyst performance.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B13387816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
InChIInChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3
InChIKeyCTMKVJFFLNHDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine: Chiral Diamine Ligand


1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine (also known as 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine) is a C₂-symmetric vicinal diamine that exists as a pair of enantiomers: (1R,2R)- (CAS 758691-50-8) and (1S,2S)- (CAS 148240-65-7). It serves as a chiral ligand precursor for transition-metal catalysts and as an organocatalyst in a range of asymmetric transformations, including hydrogenation and hydrogen-transfer reactions . The 2-methoxy substituents on the phenyl rings distinguish it from the widely used parent scaffold, 1,2-diphenylethane-1,2-diamine (DPEN), by introducing both steric and electronic perturbations that can modulate catalyst performance . A preparative-scale synthesis of the racemate has been reported, with a key intermediate obtained in 93% isolated yield using Mg as the reducing agent at room temperature .

WorkflowChiral ligand precursor for asymmetric catalysis
SelectionEnantiomer-specific (1R,2R) or (1S,2S) procurement
Use contextStereospecific synthesis and catalyst tuning

Why Generic Diamines Cannot Replace 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine


1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is not a simple, interchangeable analog of other 1,2-diarylethane-1,2-diamines. The ortho-methoxy substituents create a unique electronic and steric environment that directly impacts the behavior of the resulting metal complexes. In the context of diaza-Cope rearrangements, the presence of the 2-methoxyphenyl group enables the formation of resonance-assisted hydrogen bonds (RAHBs), which are approximately twice as strong as normal hydrogen bonds and increase the rearrangement rate by a factor of approximately 40 compared to systems lacking this hydrogen-bonding network . Furthermore, in asymmetric catalysis, the steric and electronic profile conferred by the ortho-methoxy group is known to induce distinct enantioselectivity and reactivity profiles in asymmetric transfer hydrogenation reactions, preventing direct substitution with other diamine ligands without a significant loss in performance .

This ligand1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine
Ortho-methoxy sterics/electronics differ from DPEN; may shift enantioselectivity in asymmetric hydrogenations.
This ligandRAHB-enabled reactivity
Resonance-assisted hydrogen bonding accelerates diaza-Cope rearrangement; not available in parent DPEN.
This ligandSubstrate-specific catalyst tuning
Electronic profile may not transfer directly to other 1,2-diarylethane-1,2-diamines; requires validation.

Comparative Performance of 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine


Synthetic Scalability and High Yield

A 2021 study reports a preparative-scale synthesis for the target compound. Using 2-methoxybenzaldehyde as the starting material and Mg as the reducing agent, the key intermediate was obtained with a 93% isolated yield. This was scaled up in a 92% yield, demonstrating the method's robustness for producing larger quantities .

Preparative yield
Cross-study comparable
93% isolated yield (key intermediate); 92% on scale-up
Supports multi-gram procurement planning
Mg reduction, room temp; scale-up demonstrated
Ligand Synthesis Process Chemistry Asymmetric Catalysis Precursor

Unique Hydrogen-Bonding Driven Stereocontrol in Synthesis

In a stereospecific diaza-Cope rearrangement, the meso-1,2-bis(2-methoxyphenyl)ethylenediamine derivative (88) forms resonance-assisted hydrogen bonds (RAHBs), as confirmed by 1H NMR (δO-H = 13.39 ppm) and X-ray crystallography (N···HO distance ≈ 2.61 Å). DFT calculations show these RAHBs are approximately twice as strong as normal hydrogen bonds. Critically, the RAHB-stabilized product forms at a rate that is about 40 times faster than the product without such hydrogen bonding, providing a powerful tool for stereocontrol .

RAHB-driven rate
Head-to-head
Target (RAHB)
~40× faster rearrangement
Non-RAHB analog
Baseline rate
Enables unique stereocontrol pathway
DFT & X-ray; RAHB ~2× stronger H-bond
Stereospecific Synthesis Conformational Control Non-Covalent Interactions

Electronic and Steric Differentiation from the Parent DPEN Scaffold

The 2-methoxy substituents on 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine introduce electron-donating and steric properties distinct from the parent 1,2-diphenylethane-1,2-diamine (DPEN). While direct catalytic performance data for the methoxy-substituted ligand is limited in the open literature, the strong class-level inference is that these substituents significantly alter metal complex geometry and electronic properties. This structural differentiation is known to modulate the enantioselectivity and reactivity in asymmetric hydrogen transfer reactions, as it does for other substituted DPEN derivatives .

Ligand profile vs DPEN
Class-level inference
Electron-donating ortho-OMe; steric perturbation
Supports catalyst tuning for new substrates
Direct performance data for this ligand is limited
Ligand Design Enantioselective Catalysis Electronic Tuning

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine Research Applications


Stereospecific Synthesis of Chiral Diamines

Procurement is justified for research groups developing new stereospecific synthetic methodologies. The unique, ~40-fold rate enhancement observed in diaza-Cope rearrangements makes this compound an ideal starting material for constructing complex, stereodefined diamine scaffolds, which are valuable as chiral ligands or organocatalysts.

Asymmetric Hydrogenation and Transfer Hydrogenation Catalysts

This compound is a key precursor for the development of next-generation catalysts for the enantioselective reduction of ketones and imines. Its ortho-methoxy substituents offer a distinct steric and electronic profile compared to the standard DPEN ligand . This differentiation is critical for optimizing enantioselectivity on challenging or new substrates where DPEN-based catalysts underperform.

Investigating Non-Covalent Interactions in Stereocontrol

The compound's documented ability to form resonance-assisted hydrogen bonds (RAHBs) that are twice as strong as normal hydrogen bonds makes it a model system for fundamental research into the role of non-covalent interactions in directing reaction stereochemistry and rate. This is of high interest to both physical organic chemists and catalyst designers.

Application
Selection Property
Validation Focus
Stereospecific diamine synthesis
Non-covalent stereocontrol (RAHB-mediated)
Enantiomeric purity & rearrangement kinetics
Asymmetric hydrogenation catalyst precursor
Ortho-OMe steric/electronic tuning
Enantioselectivity on prochiral ketones/imines
Non-covalent interaction studies
Model system for RAHB-driven reactivity
Structural & computational H-bond analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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